Ffagldd
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Overview
Description
Ffagldd: is a peptide selective for matrix metalloproteinase 9 (MMP9) cleavage. It is primarily utilized for the cytosolic delivery of the anticancer drug doxorubicin, achieving controlled, gradual drug delivery and release both temporally and spatially . The molecular formula of this compound is C37H49N7O12, and it has a molecular weight of 783.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ffagldd can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted side reactions. After the peptide chain is fully assembled, it is cleaved from the solid support and purified .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain it in a stable, powdered form .
Chemical Reactions Analysis
Types of Reactions: Ffagldd undergoes enzymatic cleavage by matrix metalloproteinase 9, which is a type of protease. This cleavage is essential for its function in drug delivery .
Common Reagents and Conditions:
Enzymatic Cleavage: Matrix metalloproteinase 9 is the primary enzyme involved in the cleavage of this compound.
Major Products Formed: The primary product formed from the enzymatic cleavage of this compound is a shorter peptide fragment that retains the ability to self-assemble and encapsulate drugs .
Scientific Research Applications
Ffagldd has several scientific research applications, including:
Drug Delivery: this compound is used for the controlled delivery of doxorubicin, an anticancer drug. .
Nanomedicine: this compound is utilized in the development of stimuli-responsive polymeric micelles for drug delivery and cancer therapy.
Mechanism of Action
Ffagldd exerts its effects through selective cleavage by matrix metalloproteinase 9. Upon cleavage, the peptide undergoes self-assembly into micelles or fibers, which can encapsulate and gradually release drugs such as doxorubicin . The molecular targets involved in this process include matrix metalloproteinase 9 and the cellular components responsible for drug uptake and release .
Comparison with Similar Compounds
PhAc-FFAGLDD: Another peptide selective for matrix metalloproteinase 9 cleavage, used for similar drug delivery applications.
GFFLGLDD: A peptide with similar self-assembly properties and applications in drug delivery.
Uniqueness: Ffagldd is unique in its ability to achieve controlled, gradual drug delivery and release both temporally and spatially. Its selectivity for matrix metalloproteinase 9 cleavage and self-assembly properties make it particularly effective for targeted cancer therapy and nanomedicine applications .
Properties
Molecular Formula |
C37H49N7O12 |
---|---|
Molecular Weight |
783.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C37H49N7O12/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56)/t21-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
YCKBDKHHAOMCFB-NICUNNCGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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